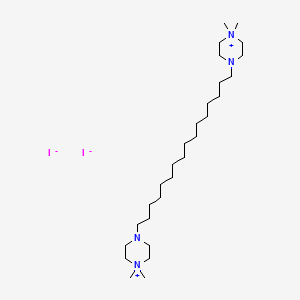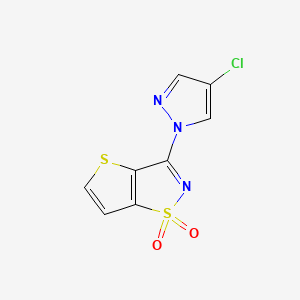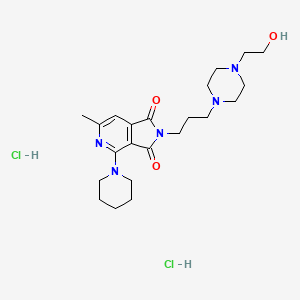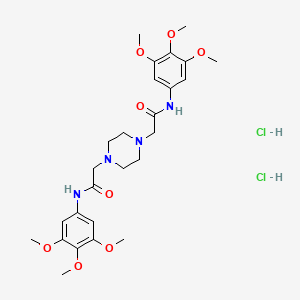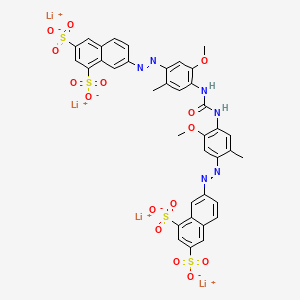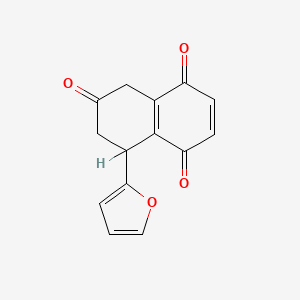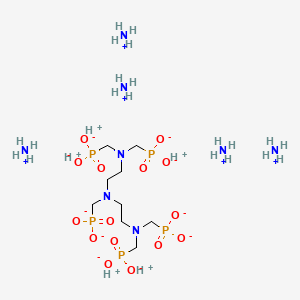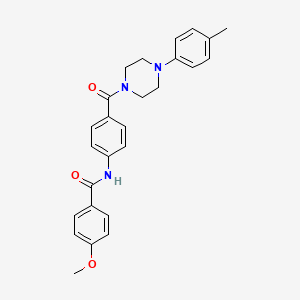
Benzamide, 4-methoxy-N-(4-((4-(4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Metoxi-N-(4-(4-(4-metilfenil)-1-piperazinil)carbonil)fenilbenzamida es un compuesto orgánico complejo con una estructura única que incluye un grupo metoxi, un anillo de piperazina y una porción de benzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Metoxi-N-(4-(4-(4-metilfenil)-1-piperazinil)carbonil)fenilbenzamida normalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Una ruta sintética común involucra la reacción de ácido 4-metoxibenzoico con cloruro de tionilo para formar cloruro de 4-metoxibenzoílo. Este intermedio luego reacciona con 4-(4-metilfenil)piperazina en presencia de una base como la trietilamina para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Metoxi-N-(4-(4-(4-metilfenil)-1-piperazinil)carbonil)fenilbenzamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar un aldehído o ácido carboxílico correspondiente.
Reducción: El grupo carbonilo se puede reducir para formar un alcohol.
Sustitución: Los anillos aromáticos pueden experimentar reacciones de sustitución electrofílica.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Los reactivos como hidruro de aluminio y litio o borohidruro de sodio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución electrofílica pueden implicar reactivos como bromo o ácido nítrico en condiciones controladas.
Principales productos formados
Oxidación: Formación de ácido 4-metoxibenzoico o 4-metoxibenzaldehído.
Reducción: Formación de alcohol 4-metoxibencílico.
Sustitución: Formación de derivados bromados o nitrados de los anillos aromáticos.
Aplicaciones Científicas De Investigación
4-Metoxi-N-(4-(4-(4-metilfenil)-1-piperazinil)carbonil)fenilbenzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con objetivos biológicos, como enzimas o receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales o como precursor de otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-Metoxi-N-(4-(4-(4-metilfenil)-1-piperazinil)carbonil)fenilbenzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a varios efectos biológicos. Las vías exactas involucradas pueden variar según la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Metoxi-N-(4-metilfenil)benzamida
- 4-Metoxibenzamida, N-(4-metoxifenil)
Unicidad
4-Metoxi-N-(4-(4-(4-metilfenil)-1-piperazinil)carbonil)fenilbenzamida es único debido a la presencia del anillo de piperazina, que puede conferir actividades e interacciones biológicas específicas que no se observan en análogos más simples. Esta característica estructural lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
89767-65-7 |
|---|---|
Fórmula molecular |
C26H27N3O3 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
4-methoxy-N-[4-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]benzamide |
InChI |
InChI=1S/C26H27N3O3/c1-19-3-11-23(12-4-19)28-15-17-29(18-16-28)26(31)21-5-9-22(10-6-21)27-25(30)20-7-13-24(32-2)14-8-20/h3-14H,15-18H2,1-2H3,(H,27,30) |
Clave InChI |
NLSUZLWENXNKDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



